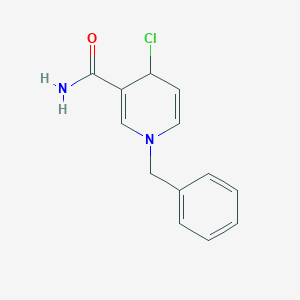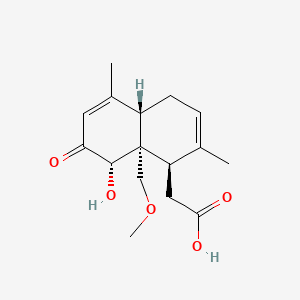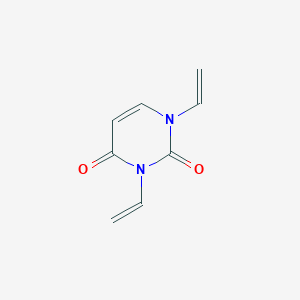
1,3-Divinyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Divinyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features two vinyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring. The presence of these vinyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Divinyluracil can be synthesized through the reaction of uracil with acetylene, catalyzed by cadmium acetate . This method allows for the direct introduction of vinyl groups into the uracil structure in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable chemical reactions that ensure high yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the vinylation process.
化学反应分析
Types of Reactions
1,3-Divinyluracil undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to ethyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
科学研究应用
1,3-Divinyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,3-divinyluracil involves its interaction with various molecular targets. The vinyl groups can undergo reactions that modify the uracil ring, leading to changes in its chemical and biological properties. These modifications can affect the compound’s ability to interact with enzymes, nucleic acids, and other biomolecules, thereby influencing its biological activity.
相似化合物的比较
Similar Compounds
1-Vinyluracil: Contains a single vinyl group at position 1.
3-Vinyluracil: Contains a single vinyl group at position 3.
1,3-Dimethyluracil: Contains methyl groups instead of vinyl groups.
Uniqueness
1,3-Divinyluracil is unique due to the presence of two vinyl groups, which impart distinct chemical reactivity and potential biological activity compared to its mono-vinyl and dimethyl counterparts. This dual vinylation allows for a broader range of chemical transformations and applications in various fields.
属性
CAS 编号 |
106491-80-9 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
1,3-bis(ethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c1-3-9-6-5-7(11)10(4-2)8(9)12/h3-6H,1-2H2 |
InChI 键 |
LPFKFSKSKOFUPJ-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C=CC(=O)N(C1=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



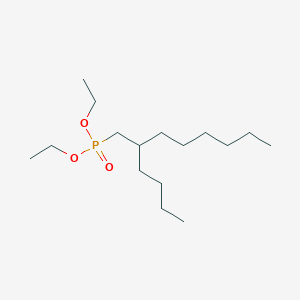
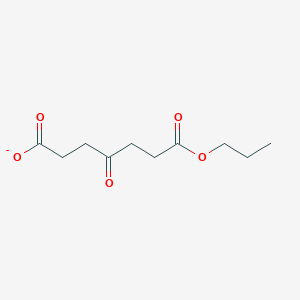

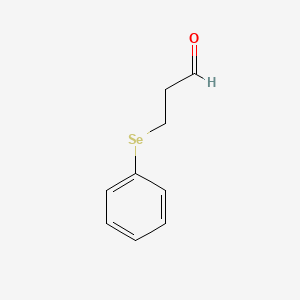

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
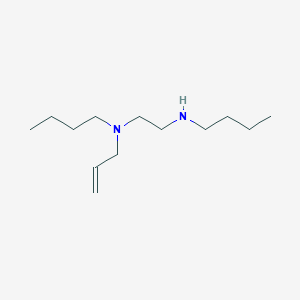
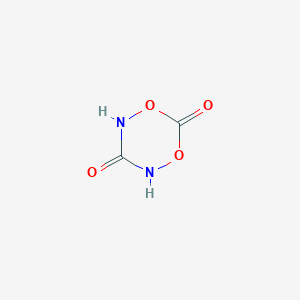
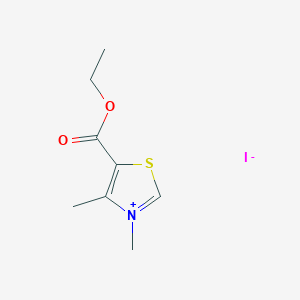
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
